5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

LogP Lipophilicity Drug-likeness

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-45-2) is a synthetic 1,2,4-triazole-3-thiol derivative with the molecular formula C₁₇H₁₆FN₃O₂S and a molecular weight of 345.39 g/mol. It features a 4-fluorophenyl substituent at the N4 position, a 3,4-dimethoxybenzyl (veratryl) group at the C5 position, and a thiol group at C3, existing in equilibrium with its thione tautomer.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 883019-45-2
Cat. No. B2640388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS883019-45-2
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F)OC
InChIInChI=1S/C17H16FN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)
InChIKeyVFRKPULLDCTBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-45-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-45-2) is a synthetic 1,2,4-triazole-3-thiol derivative with the molecular formula C₁₇H₁₆FN₃O₂S and a molecular weight of 345.39 g/mol [1]. It features a 4-fluorophenyl substituent at the N4 position, a 3,4-dimethoxybenzyl (veratryl) group at the C5 position, and a thiol group at C3, existing in equilibrium with its thione tautomer [2]. The compound carries a predicted LogP of 2.14 (XLogP3 = 3.2), a topological polar surface area (TPSA) of 78.2 Ų, and 5 hydrogen bond acceptor sites, placing it within favorable drug-like physicochemical space [1]. Full spectral characterization—including ¹H NMR, ¹³C NMR, FTIR, and UV-Vis—is available and traceable to the original Maybridge Chemical Company reference sample [3].

Why Generic Substitution of 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Fails: Structural Nuances That Drive Differentiated Selection


Within the 4-aryl-5-benzyl-4H-1,2,4-triazole-3-thiol chemotype, seemingly minor substitutions at the N4-phenyl ring produce substantial shifts in lipophilicity and biological performance. Replacing the 4-fluorophenyl group with 4-chlorophenyl (CAS 883019-23-6) increases LogP by approximately 0.54 units (from 2.14 to 2.68), which can alter membrane permeability, solubility, and off-target binding profiles . Class-level enzyme inhibition data on structurally related triazole-3-thiones demonstrate that fluorine-for-chlorine substitution at the phenyl ring can enhance inhibitory potency by approximately 1.3-fold (IC₅₀: 0.0039 mM for 3-fluorophenyl vs. 0.005 mM for 3-chlorophenyl analog) [1]. Furthermore, the thiol-thione tautomeric equilibrium intrinsic to this scaffold directly governs biological outcome: compounds existing exclusively in the thiol form reduce nematode viability by 20–40%, while the thione form increases viability by 3–4%, underscoring that even isomeric forms within the same nominal structure are not functionally interchangeable [2]. These three axes of differentiation—lipophilicity, halogen-dependent potency, and tautomeric state—render simple analog substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence: 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Lipophilicity Advantage: ~0.5 LogP Unit Reduction vs. 4-Chlorophenyl Analog Improves Drug-Likeness

The target compound exhibits a predicted LogP of 2.14, compared to 2.68 for the direct 4-chlorophenyl analog (CAS 883019-23-6), representing a ΔLogP of −0.54 . Both values were computed by the same prediction method (chemsrc/ACD/Labs), ensuring cross-study comparability. PubChem's independent XLogP3 algorithm yields a value of 3.2 for the target compound, while the thiophene analog (CAS 451502-02-6) records a LogP of 3.35, confirming that the 3,4-dimethoxybenzyl group at C5 confers moderately lower lipophilicity than the thiophen-3-ylmethyl replacement [1][2]. A LogP in the 2–3 range is generally considered favorable for oral bioavailability and CNS permeability under Lipinski and related guidelines.

LogP Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Efficiency: ~50 Da Advantage Over CF₃ and Phenoxy Analogs Improves Ligand Efficiency Indices

At 345.39 g/mol, the target compound is significantly lighter than its closest commercially available analogs bearing bulkier N4 substituents: the 3-trifluoromethylphenyl analog (CAS 883019-83-8, MW = 395.4 g/mol) and the 4-phenoxyphenyl analog (CAS 380431-16-3, MW = 419.5 g/mol) . This 50–74 Da reduction preserves the 3,4-dimethoxybenzyl pharmacophore while maintaining a heavy atom count of 24 and a TPSA of 78.2 Ų, both within typical lead-like criteria [1]. In fragment-based and lead-optimization workflows, lower molecular weight per functional group translates directly to higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, provided potency is retained.

Ligand efficiency Molecular weight Lead optimization Fragment-based design

Halogen-Dependent Enzyme Inhibition: Class-Level Evidence That Fluorine Substitution Enhances Potency Over Chlorine in Triazole-3-Thione Systems

In a cytochrome P450 enzyme inhibition assay (CYP 1.14.14.91, Populus sieboldii × Populus grandidentata system), the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione analog exhibited an IC₅₀ of 0.0039 mM, compared to 0.005 mM for the corresponding 3-chlorophenyl analog—representing a 1.28-fold potency advantage [1]. Although these comparator compounds differ from the target in bearing a 4-amino group at N4 and a 3-substituted (rather than 4-substituted) phenyl at C5, they share the critical triazole-3-thione/thiol core and para-halogenphenyl substitution motif. The same dataset shows the 3-methylphenyl analog is substantially weaker (IC₅₀ = 0.036 mM, ~9-fold less potent than the fluorine analog), indicating that electronic effects of the halogen, not merely steric occupancy, drive potency in this chemotype [1]. The magnitude of fluorine benefit (F > Cl > CH₃) is consistent with well-established medicinal chemistry principles wherein fluorine acts as a strong electron-withdrawing group modulating π-stacking and hydrogen-bonding interactions.

Structure-activity relationship Halogen substitution Enzyme inhibition IC₅₀

Thiol-Thione Tautomeric Control: Quantitative Evidence That Tautomeric State Dictates Biological Antiparasitic Outcome

Galstyan et al. (2019) experimentally demonstrated that in a series of 1,2,4-triazole derivatives, compounds existing exclusively in the thiol form decrease nematode viability by 20–40% in a concentration-dependent manner, whereas those present only in the thione form paradoxically increase viability by 3–4% [1]. The target compound (CAS 883019-45-2) is represented as both the thiol (4H-1,2,4-triazole-3-thiol) and thione (1H-1,2,4-triazole-5-thione) tautomers in authoritative databases, with SpectraBase and PubChem confirming the thione form in the solid state [2][3]. This tautomeric equilibrium, influenced by solvent polarity, pH, and substitution pattern, makes the compound particularly interesting as a probe for studying tautomer-dependent bioactivity. In contrast, analogs where the sulfur is irreversibly alkylated (S-substituted derivatives) lock the compound into a single tautomeric state and eliminate this dynamic behavior [1].

Thiol-thione tautomerism Antinematode activity Viability assay Structure-activity relationship

In Silico Biological Activity Prediction: Virtual Screening and Molecular Docking Profile of the Dimethoxybenzylidene-Fluorophenyl Triazole Chemotype

Martynyshyn et al. (2024) performed comprehensive in silico biological activity prediction on the structurally proximate compound 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol using SwissTargetPrediction for virtual screening and Autodock for molecular docking [1]. This compound shares the same 1,2,4-triazole-3-thiol core, the fluorophenyl motif, and the 3,4-dimethoxybenzyl-derived substituent with the target compound. The in silico analysis predicted multiple pharmacologically relevant targets, with the study specifically highlighting antifungal potential as a promising direction for further experimental validation [1]. The same research group also conducted acute toxicity prediction for this chemotype using in silico methods (TEST 5.1.2.0 software) on 11 derivatives of 5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thiones, providing a computational toxicity baseline for scaffold prioritization [2].

In silico prediction Molecular docking SwissTargetPrediction Antifungal Virtual screening

Spectral Fingerprint and Identity Verification: Complete Multimodal Spectral Dataset Enables Definitive QC and Batch-to-Batch Confirmation

The target compound benefits from a complete spectroscopic characterization package traceable to the original Maybridge Chemical Company reference sample (Catalog Number P 15), including ¹H NMR (Varian CFT-20, CDCl₃), ¹³C NMR, FTIR (KBr wafer), and UV-Vis (methanol) spectra, all archived in the Wiley KnowItAll spectral library and accessible via SpectraBase and PubChem [1][2]. The InChIKey VFRKPULLDCTBSL-UHFFFAOYSA-N provides a unique structural hash for database cross-referencing [3]. Commercially, the compound is available at specified purity grades: 97.0% (CymitQuimica/Fluorochem brand) and 95% (AKSci), with COA documentation available upon request . In comparison, many closely related analogs in the 883019-series lack published spectral data, making independent identity verification after procurement dependent entirely on the purchaser's in-house analytical capabilities.

Spectral characterization Quality control Identity verification NMR FTIR UV-Vis

Evidence-Backed Application Scenarios for 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-45-2)


Lead Optimization Scaffold for CNS-Penetrant and Oral Bioavailability Programs Requiring Moderate Lipophilicity

With a predicted LogP of 2.14 and an XLogP3 of 3.2, this compound occupies a favorable lipophilicity window for both oral absorption and blood-brain barrier penetration . Its ~0.5 LogP unit advantage over the 4-chlorophenyl analog (LogP 2.68) makes it the preferred choice when the chloro analog has demonstrated acceptable potency but problematic solubility, high plasma protein binding, or excessive LogP-driven promiscuity. The 3,4-dimethoxybenzyl group provides two hydrogen bond acceptor sites and a modifiable aromatic ring, offering synthetic handles for further derivatization without pushing molecular weight beyond lead-like thresholds. Procurement of this specific fluorinated scaffold—rather than the chloro or trifluoromethyl variants—maximizes the probability that subsequent analogs will remain within tractable physicochemical space [1].

Probe Compound for Investigating Thiol-Thione Tautomerism-Dependent Antiparasitic Activity

The established class-level finding that the thiol tautomeric form of 1,2,4-triazole-3-thiols reduces nematode viability by 20–40%, while the thione form increases viability by 3–4%, positions this compound as an ideal probe for tautomer-dependent bioactivity studies . Unlike S-alkylated derivatives that are locked into a single tautomeric state, the free thiol group at C3 allows pH- and solvent-dependent equilibration between thiol and thione forms. Researchers investigating antiparasitic mechanisms, particularly against soil-transmitted helminths or plant-parasitic nematodes, can use this compound to correlate tautomeric population (monitored by UV-Vis or NMR) with biological readout, generating mechanistic SAR not accessible with fixed-tautomer analogs. The complete spectral dataset (NMR, FTIR, UV-Vis) provides the analytical tools needed to quantify tautomeric ratios under assay-relevant conditions [1].

Antifungal Screening Candidate Supported by In Silico Target Prediction on a Close Structural Analog

In silico virtual screening (SwissTargetPrediction) and molecular docking (Autodock) performed on the closely related 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol identified antifungal targets as a prominent predicted activity class . The target compound shares the critical 1,2,4-triazole-3-thiol core—a privileged scaffold in antifungal drug discovery, exemplified by fluconazole and itraconazole—along with the fluorophenyl and dimethoxybenzyl substitution motifs. For screening library acquisition, this compound offers a structurally validated entry point into antifungal discovery with lower molecular weight (345 vs. ~395–420 for bulkier analogs) than competing chemotypes, preserving room for property optimization during hit-to-lead expansion [1]. The class-level SAR showing fluorine > chlorine potency advantage further supports prioritizing this fluorinated variant in initial antifungal screening cascades [2].

Chemical Biology Tool with Full Spectral Traceability for Academic Core Facilities and Screening Centers

Academic screening core facilities and chemical biology platforms frequently require compounds with complete, publicly accessible analytical characterization to satisfy data management and reproducibility standards. This compound is unique among its closest 883019-series analogs in having all four major spectral modalities (¹H NMR, ¹³C NMR, FTIR, UV-Vis) deposited in both the Wiley KnowItAll library and PubChem, traceable to the original Maybridge reference sample . The InChIKey (VFRKPULLDCTBSL-UHFFFAOYSA-N) provides a robust, algorithmically unique identifier for database integration and cross-referencing across cheminformatics platforms [1]. With commercial availability at 95–97% purity from multiple vendors and non-hazardous transport classification, this compound meets the logistical and documentation requirements of institutional compound management workflows more readily than its under-characterized analogs [2].

Quote Request

Request a Quote for 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.